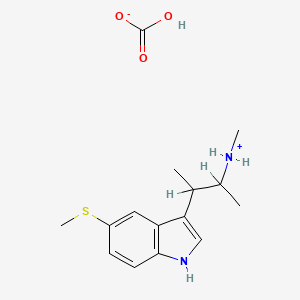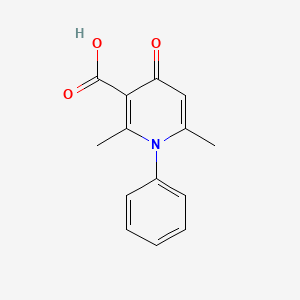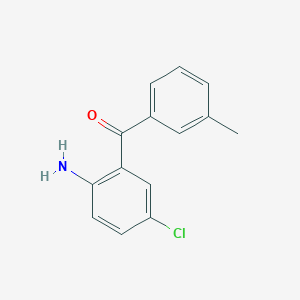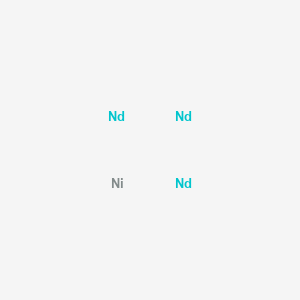
Neodymium--nickel (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium–nickel (3/1) is a compound formed by the combination of neodymium and nickel in a 3:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, electronics, and catalysis. Neodymium is a rare earth element known for its magnetic properties, while nickel is a transition metal with excellent catalytic and conductive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium–nickel (3/1) can be synthesized through various methods. One common approach involves dissolving neodymium(III) oxide and nickel(II) oxide in nitric acid, followed by heating the mixture in an oxygen atmosphere . Another method includes pyrolyzing a mixture of nickel nitrate and neodymium nitrate . These processes typically require high temperatures and controlled environments to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of neodymium–nickel (3/1) often involves large-scale pyrolysis or high-temperature synthesis techniques. These methods are optimized for efficiency and yield, ensuring the consistent production of high-purity compounds. The use of advanced equipment and stringent quality control measures is crucial in industrial production to maintain the desired properties of the compound.
Chemical Reactions Analysis
Types of Reactions: Neodymium–nickel (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions where neodymium and nickel are oxidized to form oxides. Reduction reactions may involve the reduction of neodymium and nickel ions to their metallic states.
Common Reagents and Conditions: Common reagents used in reactions involving neodymium–nickel (3/1) include nitric acid, hydrogen gas, and various organic solvents. Reaction conditions often involve high temperatures and controlled atmospheres to facilitate the desired chemical transformations.
Major Products: The major products formed from reactions involving neodymium–nickel (3/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield neodymium oxide and nickel oxide, while reduction reactions may produce metallic neodymium and nickel.
Scientific Research Applications
Neodymium–nickel (3/1) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes . In materials science, it is employed in the development of advanced materials with unique magnetic and conductive properties . In biology and medicine, neodymium–nickel (3/1) is explored for its potential use in medical imaging and targeted drug delivery systems . Additionally, its unique properties make it valuable in the electronics industry for the development of high-performance electronic components .
Mechanism of Action
The mechanism by which neodymium–nickel (3/1) exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. For instance, in catalytic applications, the compound facilitates chemical reactions by providing active sites for reactants to interact and transform . In electronic applications, its conductive properties enable efficient electron transfer, enhancing the performance of electronic devices . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
- Neodymium nickelate (NdNiO3)
- Neodymium-doped nickel ferrite (NiNdFe2O4)
- Neodymium strontium nickel oxide (Nd0.8Sr0.2NiO2)
Comparison: Neodymium–nickel (3/1) is unique due to its specific ratio of neodymium to nickel, which imparts distinct properties compared to other similar compounds. For example, neodymium nickelate (NdNiO3) exhibits metal-insulator transitions and is used in electronic applications . Neodymium-doped nickel ferrite (NiNdFe2O4) is known for its magnetic properties and is used in microwave absorption applications . Neodymium strontium nickel oxide (Nd0.8Sr0.2NiO2) has been studied for its superconducting properties . The unique combination of neodymium and nickel in a 3:1 ratio provides a balance of magnetic, catalytic, and conductive properties, making neodymium–nickel (3/1) a versatile compound for various applications.
Properties
CAS No. |
12362-98-0 |
|---|---|
Molecular Formula |
Nd3Ni |
Molecular Weight |
491.42 g/mol |
IUPAC Name |
neodymium;nickel |
InChI |
InChI=1S/3Nd.Ni |
InChI Key |
LFXNNXJHECUKTI-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Nd].[Nd].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



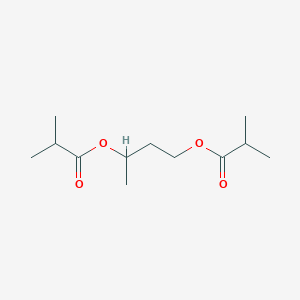

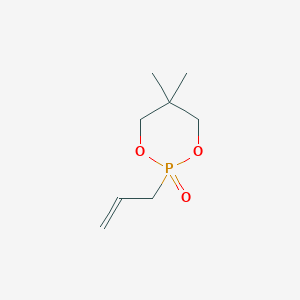
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
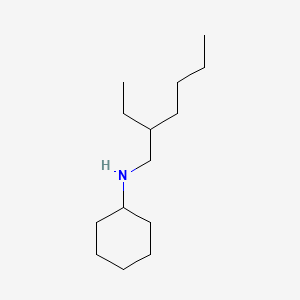
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)


